![molecular formula C18H18Cl2N6 B6443478 4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2548986-64-5](/img/structure/B6443478.png)

4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

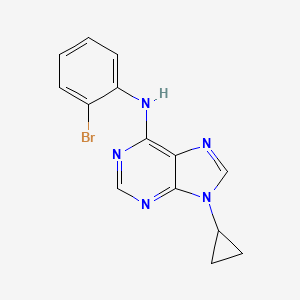

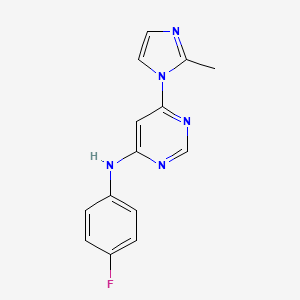

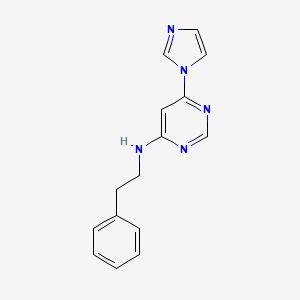

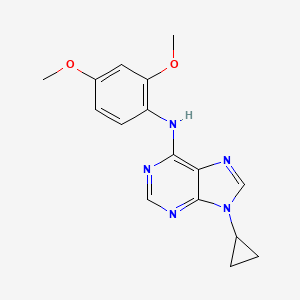

The compound “4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an imidazole ring, which is a five-membered ring with two nitrogen atoms . This compound is related to Aripiprazole, a medication used for the treatment of certain mental/mood disorders .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The presence of the dichlorophenylpiperazine moiety suggests potential for interesting chemical properties and interactions .Wirkmechanismus

Target of Action

The primary targets of this compound are the dopamine D2 receptors and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) . Dopamine D2 receptors are crucial in the regulation of motor activity, reward, and reinforcement, while serotonin receptors play a significant role in mood regulation, anxiety, and sleep.

Mode of Action

This compound acts as a partial agonist at the dopamine D2 receptors and serotonin receptors . As a partial agonist, it binds to these receptors and induces a response, but not to the same extent as a full agonist would. This results in a balance between activation and blockade of these receptors, which can help to stabilize the neurotransmitter systems involved.

Biochemical Pathways

The compound’s interaction with dopamine D2 and serotonin receptors influences several biochemical pathways. For instance, activation of D2 receptors inhibits the production of cyclic AMP (cAMP), reducing the activity of protein kinase A (PKA) and influencing downstream effects such as gene transcription . On the other hand, the compound’s action on serotonin receptors can affect various neuronal functions and signaling pathways, contributing to its overall therapeutic effects.

Result of Action

The compound’s action on dopamine D2 and serotonin receptors can lead to a variety of molecular and cellular effects. For instance, it can modulate the activity of various ion channels and intracellular signaling pathways, influencing neuronal excitability and neurotransmission. These effects can contribute to the compound’s potential therapeutic effects in conditions such as schizophrenia and other psychiatric disorders .

Biochemische Analyse

Biochemical Properties

Compounds containing imidazole rings are known to interact with various enzymes and proteins . The nature of these interactions can be influenced by the specific structural features of the compound, including the presence of the piperazine and pyrimidine rings .

Cellular Effects

It is possible that this compound could influence cell function by interacting with cellular proteins or influencing cell signaling pathways .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The compound could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, and could influence its localization or accumulation within cells .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N6/c1-13-21-5-6-26(13)17-11-16(22-12-23-17)25-9-7-24(8-10-25)15-4-2-3-14(19)18(15)20/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXISGUZMAWEHMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)

![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)

![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)

![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)

![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)